Deoxyguanosine-5'-tri-3'-diphosphate

Description

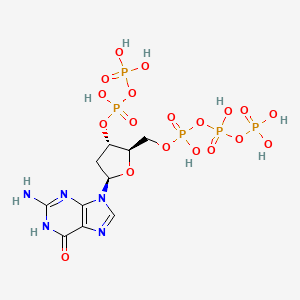

Deoxyguanosine-5'-tri-3'-diphosphate is a nucleotide derivative with a deoxyguanosine base and phosphate groups at the 5' and 3' positions. These molecules play critical roles in purine metabolism, DNA synthesis, and cellular signaling. For instance, dGDP is a precursor in nucleotide biosynthesis, while dGTP serves as a substrate for DNA polymerases .

Structure

2D Structure

Properties

CAS No. |

57716-91-3 |

|---|---|

Molecular Formula |

C10H18N5O19P5 |

Molecular Weight |

667.14 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N5O19P5/c11-10-13-8-7(9(16)14-10)12-3-15(8)6-1-4(31-38(25,26)32-35(17,18)19)5(30-6)2-29-37(23,24)34-39(27,28)33-36(20,21)22/h3-6H,1-2H2,(H,23,24)(H,25,26)(H,27,28)(H2,17,18,19)(H2,20,21,22)(H3,11,13,14,16)/t4-,5+,6+/m0/s1 |

InChI Key |

SXWYEEXTPHBVKY-KVQBGUIXSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomerism and Modifications

Nucleotide isomers differ in phosphate group positions or substitutions on the purine ring. For example:

- Adenosine 5-diphosphate (A-5-DP) and adenosine 3,5-diphosphate (A-3,5-DP) are constitutional isomers, differentiated by phosphate group location .

- 2'-Deoxyguanosine-5'-diphosphate (dGDP) is structurally distinct from adenosine derivatives due to its guanine base and deoxyribose sugar .

Key Structural Differences :

Metabolic Roles and Enzyme Interactions

- dGDP : A precursor in nucleotide metabolism, dGDP is interconverted with dGTP via nucleoside diphosphate kinases. It interacts with proteins like NME1 , which regulates nucleotide pool balance .

- 8-oxo-dGTP: An oxidized nucleotide that causes mutations if incorporated into DNA. The enzyme MTH1 selectively hydrolyzes 8-oxo-dGTP to prevent genomic damage .

- ddGTP-α-S : A chain-terminating analog used in PCR to inhibit 5'-phosphodiesterase activity, enabling SNP detection .

Analytical Separation and Detection

Ion mobility spectrometry distinguishes nucleotide isomers based on collision cross-sections. For example:

Role in Disease and Therapeutics

- 8-oxo-dGTP: Linked to carcinogenesis due to its mutagenic properties. MTH1 inhibitors are under investigation as anticancer agents .

- ddGTP-α-S: Utilized in allele-specific PCR for diagnosing genetic polymorphisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.